Necrostatin-5

Description

Structure

3D Structure

Properties

IUPAC Name |

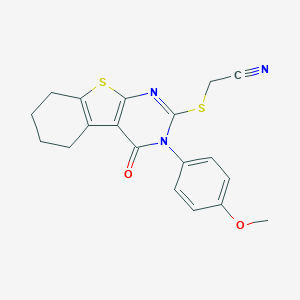

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONMECBFMCKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365590 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337349-54-9 | |

| Record name | Necrostatin-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Necrostatin-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Deep Dive: Unraveling the Structural and Functional Divergence of Necrostatin-1 and Necrostatin-5

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between two pivotal inhibitors of necroptosis, Necrostatin-1 and Necrostatin-5. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their distinct mechanisms of action, inhibitory profiles, and experimental characterization, offering a comprehensive resource for the scientific community.

Executive Summary

Necroptosis, a form of regulated necrotic cell death, is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1 (Nec-1) and this compound (Nec-5) have emerged as key chemical probes to study and potentially target this pathway. While both compounds inhibit necroptosis, they do so through fundamentally different mechanisms. Nec-1 is a direct, allosteric inhibitor of RIPK1, whereas Nec-5 exerts its inhibitory effect indirectly. This guide dissects these differences through a detailed examination of their structural properties, functional activities, and the experimental protocols used to characterize them.

Structural and Physicochemical Properties

The distinct chemical scaffolds of Necrostatin-1 and this compound underpin their different modes of action.

| Property | Necrostatin-1 | This compound |

| Chemical Structure | 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one | 2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile |

| Molecular Formula | C₁₃H₁₃N₃OS | C₁₉H₁₇N₃O₂S₂ |

| Molecular Weight | 259.33 g/mol [2][3][4] | 383.5 g/mol [5][6] |

| CAS Number | 4311-88-0[2][3] | 337349-54-9[5][6] |

Functional Differences: Mechanism of RIPK1 Inhibition

The most critical distinction between Necrostatin-1 and this compound lies in their mechanism of inhibiting RIPK1 kinase activity.

Necrostatin-1 is a well-characterized allosteric inhibitor of RIPK1.[4][7] It does not compete with ATP for the kinase's active site. Instead, it binds to a distinct pocket on the RIPK1 kinase domain, inducing a conformational change that locks the kinase in an inactive state. This prevents the autophosphorylation of RIPK1, a crucial step for its activation and the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the necrosome complex.[8]

This compound , in contrast, is an indirect inhibitor of RIPK1.[5] While it effectively blocks necroptosis, it does not directly interact with and inhibit recombinant RIPK1 in in vitro kinase assays. Its precise mechanism of action is less well-defined than that of Nec-1, but it is known to inhibit the phosphorylation of RIPK1 in cellular contexts.[6] This suggests that Nec-5 may target an upstream regulator of RIPK1 or a component of a larger signaling complex that is required for RIPK1 activation in cells.

Signaling Pathway: Necroptosis and Inhibition

Caption: Necroptosis signaling pathway and points of inhibition by Necrostatin-1 and this compound.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the inhibitory potency of Necrostatin-1 and this compound is crucial for selecting the appropriate tool compound for a given experiment.

| Parameter | Necrostatin-1 | This compound | Reference |

| EC₅₀ for Necroptosis Inhibition (Jurkat cells) | 490 nM[8] | 240 nM[9][10] | [8][9][10] |

| EC₅₀ for in vitro RIPK1 Inhibition | 182 nM[4] | Not applicable (indirect inhibitor) | [4] |

| Known Off-Targets | Indoleamine 2,3-dioxygenase (IDO)[11] | Not well characterized | [11] |

Experimental Protocols

Accurate characterization of necroptosis inhibitors relies on robust and well-defined experimental methodologies.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

Objective: To determine the direct inhibitory effect of Necrostatin-1 and this compound on RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (γ-³²P-ATP for radiometric detection or cold ATP for luminescence-based detection)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 0.5 mM DTT)

-

Necrostatin-1 and this compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of Necrostatin-1 and this compound in kinase assay buffer.

-

In a multi-well plate, add RIPK1 enzyme to each well.

-

Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Measure the amount of ADP produced (luminescence) or the incorporation of ³²P into MBP (autoradiography).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Expected Outcome: Necrostatin-1 will show a dose-dependent inhibition of RIPK1 activity, allowing for the calculation of an IC₅₀ value. This compound is not expected to show significant direct inhibition in this assay format.

Cellular Necroptosis Assay

This assay assesses the ability of the compounds to protect cells from induced necroptosis.

Objective: To determine the EC₅₀ of Necrostatin-1 and this compound in a cellular model of necroptosis.

Materials:

-

A suitable cell line (e.g., human HT-29 or murine L929 cells)

-

Cell culture medium and supplements

-

Necroptosis-inducing agents (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk)

-

Necrostatin-1 and this compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a lactate dehydrogenase (LDH) release assay kit)

-

Multi-well cell culture plates

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of Necrostatin-1 or this compound for 1-2 hours.

-

Induce necroptosis by adding TNF-α and z-VAD-fmk to the cell culture medium.

-

Incubate for a time sufficient to induce significant cell death in the control group (typically 6-24 hours).

-

Measure cell viability using the chosen reagent according to the manufacturer's protocol.

-

Calculate the percentage of cell death inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the EC₅₀ value.

RIPK1 Immunoprecipitation and Western Blotting

This experiment is used to assess the phosphorylation status of RIPK1 within the cell.

Objective: To determine the effect of Necrostatin-1 and this compound on RIPK1 phosphorylation in a cellular context.

Materials:

-

Cell line susceptible to necroptosis

-

Necroptosis-inducing agents

-

Necrostatin-1 and this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against RIPK1 for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies against total RIPK1 and phosphorylated RIPK1 (e.g., anti-pS166-RIPK1) for Western blotting

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Treat cells with the necroptosis-inducing agents in the presence or absence of Necrostatin-1 or this compound.

-

Lyse the cells at a specific time point after treatment.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate RIPK1 from the lysates using an anti-RIPK1 antibody and protein A/G beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against total RIPK1 and phospho-RIPK1.

-

Visualize the protein bands using an appropriate detection system.

Expected Outcome: Both Necrostatin-1 and this compound are expected to reduce the level of phosphorylated RIPK1 in response to a necroptotic stimulus, confirming their inhibitory effect on the RIPK1 pathway within the cell.

Experimental Workflow Diagram

Caption: A logical workflow for the comparative experimental evaluation of Necrostatin-1 and this compound.

Conclusion

Necrostatin-1 and this compound, while both potent inhibitors of necroptosis, are fundamentally different in their molecular mechanism of action. Necrostatin-1 serves as a valuable tool for directly probing the kinase activity of RIPK1, though its off-target effects on IDO must be considered in the interpretation of experimental results. This compound, with its indirect mode of RIPK1 inhibition, represents an alternative chemical scaffold for targeting the necroptotic pathway, and further investigation into its precise molecular target is warranted. A thorough understanding of these differences, as outlined in this guide, is paramount for the design and interpretation of studies investigating the role of necroptosis in health and disease, and for the development of novel therapeutics targeting this cell death pathway.

References

- 1. Structure-activity relationship analysis of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Necrostatin-1, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]

- 4. Necrostatin-1 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]

- 5. This compound, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Necroptosis inhibitor, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-5: A Technical Guide to its Therapeutic Potential in Modulating Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, has emerged as a critical mediator of cell death in a multitude of human pathologies, including neurodegenerative disorders, ischemic injuries, and inflammatory conditions. This programmed cell death pathway is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Necrostatin-5 (Nec-5) is a potent and specific small-molecule inhibitor of RIPK1 kinase activity, positioning it as a valuable chemical tool and a promising therapeutic candidate for diseases driven by excessive necroptotic cell death. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Introduction to Necroptosis and this compound

For many years, necrosis was considered an unregulated and passive form of cell death resulting from overwhelming cellular stress or injury. However, the discovery of necroptosis revealed a genetically programmed and highly regulated pathway of necrotic cell death.[1][2] Unlike apoptosis, necroptosis is independent of caspases and is often initiated when caspase-8 activity is inhibited.[1][3] Morphologically, necroptosis is characterized by cell swelling, organelle dysfunction, and eventual rupture of the plasma membrane, leading to the release of intracellular contents and the provocation of an inflammatory response.[3][4]

The central signaling axis of necroptosis involves:

-

RIPK1 (Receptor-Interacting Protein Kinase 1): A key upstream kinase that acts as a sensor and integrator of various death signals, including those from TNF-α receptors.[1][5] Its kinase activity is crucial for initiating the necroptotic cascade.[1]

-

RIPK3 (Receptor-Interacting Protein Kinase 3): A downstream kinase recruited and activated by RIPK1 through their respective RIP Homology Interaction Motifs (RHIMs).[5]

-

MLKL (Mixed Lineage Kinase Domain-Like): The terminal executioner of necroptosis, which is phosphorylated and activated by RIPK3.[1][5] Activated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and cell lysis.[1]

This compound (CAS: 337349-54-9) is a member of the necrostatin family of compounds identified for their ability to inhibit necroptosis.[6][7] It functions as an indirect inhibitor of RIPK1 kinase, thereby blocking the entire downstream necroptotic signaling cascade.[6]

Mechanism of Action of this compound

This compound is a potent and specific allosteric inhibitor of RIPK1 kinase.[8] It does not compete with ATP for the kinase's active site but rather binds to a distinct pocket, inducing a conformational change that renders the enzyme inactive.[7] By inhibiting the kinase function of RIPK1, this compound prevents the autophosphorylation of RIPK1 and its subsequent interaction with and activation of RIPK3.[9][10] This effectively halts the formation of the "necrosome," the signaling complex composed of activated RIPK1 and RIPK3, and prevents the downstream phosphorylation of MLKL, thereby preserving plasma membrane integrity.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

Necroptosis Signaling Pathway

Caption: The Necroptosis Signaling Pathway initiated by TNF-α and inhibited by this compound.

In Vitro Efficacy Evaluation Workflow

Caption: A generalized workflow for assessing the efficacy of this compound in vitro.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Necroptosis Inducer | This compound Concentration | Outcome | Reference |

| Jurkat (FADD-deficient) | TNF-α | EC50 = 0.24 µM | Inhibition of necroptosis | [8][9][11] |

| MH-S Macrophages | S. aureus, L. monocytogenes, S. pneumoniae, UPEC | 1, 5, 10, 50, 100 µM | Dose-dependent inhibition of LDH release | [11] |

| MH-S Macrophages | Pneumolysin | 100 µM | Protection against pneumolysin-induced death | [11] |

| Jurkat Cells | Not Specified | 10, 30 µM | Inhibition of RIP1 phosphorylation | [9] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: In Vivo Efficacy of this compound and Other Necrostatins

| Disease Model | Animal Model | Compound & Dosage | Key Findings | Reference |

| Bacterial Pneumonia | Mouse | This compound (100 µM, i.p.) | Improved survival | [9] |

| Global Ischemia-Reperfusion | Rat (isolated heart) | This compound (2.46 mg/kg, i.p.) | Reduced infarction zone | [11] |

| Hypoxia-Ischemia | Neonatal Mouse (P7) | Necrostatin-1 (0.1 µL of 80 µmol, i.c.v.) | Significantly decreased brain injury; Reduced protein oxidation and inflammation | [12] |

| Ischemic Stroke (MCAO) | Rat | Necrostatin-1 | Reduced neuronal death and infarct volume | [13] |

| Traumatic Brain Injury (TBI) | Animal Models | Necrostatin-1 | Reduced neuronal death | [13] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Necrostatin-1 (1.65 mg/kg, intrathecal) | Attenuated disease pathogenesis; Reduced apoptosis and necroptosis of oligodendrocyte precursor cells | [10] |

| Acute Lung Injury | Mouse | Necrostatin-1 (5mg/kg, i.p.) | Enhanced resolution of inflammation | [14] |

Note: Data for Necrostatin-1 is included to illustrate the broader therapeutic potential of inhibiting RIPK1 in vivo, as it shares a common target with this compound. i.p. = intraperitoneal; i.c.v. = intracerebroventricular; MCAO = Middle Cerebral Artery Occlusion.

Potential Therapeutic Applications

The involvement of necroptosis in numerous pathologies highlights the broad therapeutic potential of this compound.

-

Neurodegenerative Diseases: Necroptosis is implicated in the neuronal loss seen in conditions like ischemic stroke, traumatic brain injury, and potentially chronic neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][15][16] By preventing necroptotic neuronal death, this compound could offer significant neuroprotection.[12][17] Studies with Necrostatin-1 have demonstrated reduced brain injury and improved outcomes in animal models of neonatal hypoxia-ischemia.[12][13]

-

Ischemic-Reperfusion Injury: In tissues such as the heart and brain, the restoration of blood flow after an ischemic event can paradoxically cause further damage, a phenomenon known as reperfusion injury.[18] Necroptosis is a key contributor to this injury.[18] this compound has demonstrated cardioprotective effects in a rat model of global ischemia-reperfusion by reducing the size of the infarcted area.[11]

-

Inflammatory Diseases: The lytic nature of necroptosis leads to the release of damage-associated molecular patterns (DAMPs), which can trigger or amplify inflammation.[3][17] RIPK1 itself can also promote inflammation independent of cell death.[7][17] By inhibiting RIPK1, this compound may have potent anti-inflammatory effects, which could be beneficial in conditions like inflammatory kidney disease, acute lung injury, and experimental autoimmune encephalomyelitis.[10][14][19]

-

Infectious Diseases: While necroptosis can be a host defense mechanism to eliminate infected cells, some pathogens exploit this pathway to induce tissue damage.[3] For instance, pore-forming toxins from bacteria can induce macrophage necroptosis.[9][11] this compound has been shown to protect macrophages from toxin-induced death and improve survival in a mouse model of bacterial pneumonia.[9][11]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating the therapeutic potential of compounds like this compound.

In Vitro Necroptosis Induction and Inhibition

Objective: To assess the ability of this compound to inhibit necroptosis in a cultured cell line.

Materials:

-

Cell line susceptible to necroptosis (e.g., human Jurkat T cells, mouse L929 fibrosarcoma cells, or MH-S alveolar macrophages).

-

Complete cell culture medium.

-

Recombinant human or mouse TNF-α.

-

Pan-caspase inhibitor (e.g., z-VAD-fmk).

-

This compound (dissolved in a suitable solvent like DMSO).

-

96-well microtiter plates.

Protocol:

-

Cell Seeding: Seed cells at a density of 5,000–10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 1-2 hours.

-

Necroptosis Induction: Add the necroptotic stimulus. A common method is co-treatment with TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 10-20 µM) to block apoptosis and shunt the death signal towards necroptosis.[10][20]

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and stimulus.

-

Assessment of Cell Death: Quantify cell death using one or more of the methods described below.

Methods for Assessing Necroptosis

1. Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necrosis/necroptosis.[9]

-

Method: Collect the cell culture supernatant and use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

2. Cell Viability Assays (MTS/MTT):

-

Principle: Measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with cell death.[20]

-

Method: Add the MTS or MTT reagent to the wells, incubate, and measure the absorbance at the appropriate wavelength.

3. Flow Cytometry using Annexin V and Propidium Iodide (PI):

-

Principle: Distinguishes between different cell death modalities. Necroptotic cells are typically PI-positive (indicating membrane rupture) and can be Annexin V-positive or negative.[10] Pure necroptosis can be identified as PI+/Annexin V− staining.[10]

-

Method: Harvest cells, stain with fluorescently labeled Annexin V and PI according to a standard kit protocol, and analyze using a flow cytometer.[10]

4. Western Blot Analysis:

-

Principle: Detects the activation state of key signaling proteins. The most reliable method to confirm necroptosis is to measure the phosphorylation of MLKL (e.g., at Ser358).[21] Phosphorylation of RIPK1 and RIPK3 can also be assessed.[21][22]

-

Method: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL.[21]

In Vivo Model of Acute Lung Injury

Objective: To evaluate the therapeutic effect of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Sterile PBS and vehicle for Nec-5.

Protocol:

-

Animal Acclimation: Acclimate mice to laboratory conditions for at least one week.

-

Treatment: Inject mice intraperitoneally (i.p.) with this compound (e.g., 5 mg/kg) or vehicle control.[14]

-

Injury Induction: After a set pre-treatment time (e.g., 6 hours), induce lung injury by intranasal administration of LPS (e.g., 5 µg in 50 µL PBS) under light anesthesia.[14]

-

Endpoint Analysis: At a specific time point post-LPS challenge (e.g., 4-24 hours), euthanize the mice.

-

Sample Collection:

-

Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis (e.g., TNF-α, IL-6).

-

Harvest lung tissue for histopathological analysis (H&E staining) to assess inflammation and injury, and for biochemical analysis (Western blot for necroptosis markers).[10]

-

Conclusion and Future Directions

This compound is a powerful tool for dissecting the role of RIPK1-mediated necroptosis and holds significant promise as a therapeutic agent. Its ability to potently and specifically inhibit the kinase activity of RIPK1 provides a direct mechanism for mitigating the pathological cell death and inflammation that drive a range of diseases. Preclinical data strongly support its potential application in neuroprotection, cardioprotection, and the treatment of inflammatory and certain infectious diseases.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery for clinical applications.

-

In Vivo Efficacy: While initial studies are promising, further validation in a wider range of preclinical disease models is required.

-

Safety and Toxicology: Rigorous assessment of potential off-target effects and long-term safety is essential before advancing to clinical trials.

-

Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents could open new avenues for treatment, particularly in complex multifactorial diseases.

References

- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 2. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 3. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Necroptosis inhibitor, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Necrostatin decreases oxidative damage, inflammation, and injury after neonatal HI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Necroptosis in CNS diseases: Focus on astrocytes [frontiersin.org]

- 17. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 18. Pharmaceutical Therapies for Necroptosis in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 21. bioradiations.com [bioradiations.com]

- 22. researchgate.net [researchgate.net]

Necrostatin-5: A Technical Guide to its Chemical Structure, Properties, and Inhibition of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-5 (Nec-5) is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. Necroptosis is a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action in the necroptosis signaling pathway and provides representative experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the necrostatin family of RIPK1 inhibitors.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[3,4,5,6,7,8-hexahydro-3-(4-methoxyphenyl)-4-oxo[3]benzothieno[2,3-d]pyrimidin-2-yl]thio]-acetonitrile | [3] |

| Synonyms | Nec-5 | [3][4] |

| CAS Number | 337349-54-9 | [3][5] |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [3][5][6] |

| Molecular Weight | 383.5 g/mol | [3][5][6] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO (to 25 mM) and Chloroform. Slightly soluble in DMF. | [3][5][6] |

| Storage Temperature | -20°C | [5][6] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of necroptosis, a programmed form of necrosis.[7] It exerts its inhibitory effect by targeting RIPK1, a serine/threonine kinase that is a key upstream regulator of the necroptosis pathway.[1][4][5] Unlike Necrostatin-1, which is a direct allosteric inhibitor of RIPK1, this compound is described as an indirect inhibitor of RIPK1.[5][6]

The primary mechanism of action of this compound is the inhibition of RIPK1 kinase activity.[3] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with and phosphorylation of RIPK3.[1][8] The formation of the RIPK1-RIPK3 complex, known as the necrosome, is a critical step in the execution of necroptosis.[8][9] By inhibiting RIPK1, this compound effectively blocks the formation of the necrosome and the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate effector of necroptosis that leads to plasma membrane rupture.[8]

Quantitative Biological Data

| Parameter | Value | Cell Line | Conditions | Reference(s) |

| EC₅₀ | 0.24 µM (240 nM) | FADD-deficient Jurkat cells | TNF-α-induced necroptosis | [3][4][7] |

Signaling Pathway

The following diagram illustrates the TNF-α induced necroptosis pathway and the point of inhibition by this compound.

Caption: TNF-α induced necroptosis pathway and inhibition by this compound.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Necroptosis Assay (LDH Release)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.

Workflow Diagram:

Caption: Workflow for a typical LDH release assay to measure necroptosis.

Methodology:

-

Cell Plating: Seed cells (e.g., L929, HT-29, or FADD-deficient Jurkat cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1-2 hours.

-

Necroptosis Induction: Induce necroptosis by adding a combination of a pro-necroptotic stimulus and a caspase inhibitor (to block apoptosis). A common combination is human TNF-α (e.g., 20 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM).

-

Controls: Include the following controls:

-

Untreated Control: Cells with media only (for spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum possible LDH release.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at approximately 500 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well of the new plate according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 10-30 minutes. Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] * 100

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant RIPK1. A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:

-

Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).

-

Recombinant human RIPK1 enzyme.

-

A suitable substrate (e.g., Myelin Basic Protein).

-

This compound at various concentrations or vehicle control.

-

-

Pre-incubation: Pre-incubate the reaction mixture for approximately 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the kinase reaction by adding [γ-³³P-ATP].

-

Incubation: Incubate the reaction for a specified time (e.g., 120 minutes) at room temperature.

-

Termination: Stop the reaction by adding a solution such as 0.5% phosphoric acid.

-

Detection: Spot an aliquot of the reaction mixture onto a filter paper. Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P-ATP].

-

Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the RIPK1 kinase activity.

-

Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Research and Drug Development

This compound serves as a valuable chemical probe for studying the role of necroptosis in various biological and pathological processes. Its applications include:

-

Elucidating the role of RIPK1-mediated necroptosis in models of diseases such as acute bacterial pneumonia, myocardial infarction, and neurodegenerative conditions.[3][7]

-

A tool compound for validating the therapeutic potential of targeting necroptosis in preclinical studies.[7]

-

A starting point for the development of more potent and selective RIPK1 inhibitors with improved pharmacokinetic properties for clinical applications.

Conclusion

This compound is a well-characterized inhibitor of RIPK1 kinase and necroptosis. Its specific mechanism of action and proven efficacy in cellular and in vivo models make it an indispensable tool for researchers in the fields of cell death, inflammation, and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to effectively utilize this compound in their research endeavors.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-5: A Technical Guide for its Application as a Chemical Probe in Necroptosis Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. The study of necroptosis has been significantly advanced by the discovery of small molecule inhibitors that can dissect its complex signaling cascade. Necrostatin-5 (Nec-5) has emerged as a valuable chemical probe for this purpose. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in studying necroptosis, intended to equip researchers with the knowledge to effectively utilize this tool in their investigations.

Introduction to Necroptosis and this compound

Necroptosis is a caspase-independent form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] The core signaling pathway involves a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][4] Under conditions where caspase-8 is inhibited, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a multi-protein complex called the necrosome, leading to the phosphorylation of MLKL, which acts as the executioner of necroptosis.[2][5]

Chemical probes are essential for dissecting such pathways. This compound is a potent and specific inhibitor of necroptosis.[6] Unlike some other necrostatins, it inhibits RIPK1 through an indirect mechanism, making it a unique tool for probing the nuances of necrosome formation and activity.[7][8]

This compound: Properties and Mechanism of Action

This compound was identified through chemical screening for inhibitors of necrotic cell death.[9] It is a distinct chemical entity from other necrostatins like Necrostatin-1.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. Proper storage and handling are critical for maintaining its activity. It is typically stored at -20°C and dissolved in a suitable solvent like DMSO for experimental use.[7]

| Property | Value | Reference(s) |

| Common Name | Nec-5 | [7][10] |

| CAS Number | 337349-54-9 | [7] |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [7] |

| Molecular Weight | 383.5 g/mol | [7] |

| Purity | >98% | |

| Solubility | Soluble in DMSO (to 25 mM) and Chloroform | [7] |

| Storage | Store at -20°C under desiccating conditions for up to 12 months | [7] |

Mechanism of Action

This compound functions as a necroptosis inhibitor by indirectly targeting RIPK1 kinase.[8] Studies have shown that Nec-5 is a potent inhibitor of immunoprecipitated RIPK1 but does not inhibit recombinant RIPK1 in vitro.[8] This suggests that its inhibitory action may depend on cellular factors or the specific conformation of RIPK1 within a cellular context, distinguishing its mechanism from direct, ATP-competitive inhibitors like Necrostatin-1, which binds to the T-loop of the RIPK1 kinase domain.[7][8] This indirect inhibition makes Nec-5 a valuable tool for exploring different facets of RIPK1 regulation.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in various cellular models. This data is crucial for determining appropriate experimental concentrations.

| Parameter | Value | Cell Model / Conditions | Reference(s) |

| EC₅₀ | 0.24 µM (240 nM) | Inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat cells | [6][10][11] |

| In Vitro | Dose-dependent | Inhibition of Lactate Dehydrogenase (LDH) release in MH-S macrophages (1 - 100 µM) | [10][11] |

| In Vitro | Effective at 10 & 30 µM | Inhibition of RIPK1 phosphorylation in Jurkat cells | [10] |

| In Vivo | 2.46 mg/kg (i.p.) | Showed cardioprotective effects in a rat model of global ischemia-reperfusion | [11] |

The Necroptosis Signaling Pathway and Nec-5 Intervention

Understanding the necroptosis pathway is key to interpreting experimental results using Nec-5. The pathway is initiated by various stimuli, with the TNF-α-mediated pathway being the most studied.

Caption: Necroptosis signaling cascade initiated by TNF-α and the point of intervention by this compound.

Experimental Protocols for Studying Necroptosis with Nec-5

This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.

General Experimental Workflow

A typical experiment involves inducing necroptosis in a cell culture system and observing the inhibitory effect of Nec-5.

Caption: A generalized workflow for investigating the effect of this compound on induced necroptosis.

Detailed Protocol: Necroptosis Induction and Inhibition Assay

This protocol describes how to induce necroptosis and assess the inhibitory potential of Nec-5 using a lactate dehydrogenase (LDH) release assay, which measures loss of plasma membrane integrity.

Materials:

-

Cell line susceptible to necroptosis (e.g., human HT-29, mouse L929).

-

Complete cell culture medium.

-

This compound (stock solution in DMSO).

-

TNF-α (human or mouse, as appropriate).

-

Pan-caspase inhibitor (e.g., zVAD-fmk).

-

SMAC mimetic (e.g., LCL161, optional but can enhance induction).[12]

-

96-well cell culture plates.

-

Commercially available LDH cytotoxicity assay kit.

-

Plate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a DMSO vehicle control. Remove the old medium from the cells and add the medium containing Nec-5 or vehicle. Incubate for 1-2 hours.[12]

-

Necroptosis Induction: Prepare the induction cocktail in culture medium. A common combination for HT-29 cells is 20 ng/mL TNF-α, 1 µM SMAC mimetic, and 20 µM zVAD-fmk.[12] Add this cocktail to the appropriate wells.

-

Controls: Include the following controls:

-

Untreated cells (negative control for LDH release).

-

Cells treated with induction cocktail + vehicle (positive control for necroptosis).

-

Cells treated with lysis buffer (provided in LDH kit) 30 minutes before the end of the experiment (maximum LDH release control).

-

-

Incubation: Incubate the plate for the desired time period (e.g., 8-24 hours). The optimal time should be determined empirically.

-

LDH Measurement: Following incubation, carefully collect the supernatant from each well. Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.

-

Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control after subtracting the background from the untreated cells. Plot the percentage of cytotoxicity against the concentration of this compound to determine its inhibitory effect.

Detailed Protocol: Western Blot for Necroptosis Markers

This protocol is for detecting the phosphorylation of key necroptosis proteins, which is a direct indicator of pathway activation.

Materials:

-

Cells cultured and treated as described in section 5.2 (using 6-well plates for sufficient protein yield).

-

RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and antibodies for total proteins).[1][13]

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Methodology:

-

Cell Lysis: After treatment, place the culture plate on ice. Wash cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities, normalizing the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH, β-Actin).

Detailed Protocol: In Vitro RIPK1 Kinase Assay

While Nec-5 does not inhibit recombinant RIPK1, this assay is fundamental for characterizing direct RIPK1 inhibitors and can be used as a counterscreen to confirm the indirect mechanism of Nec-5. The protocol below is a general method using a non-specific substrate.[14][15]

Materials:

-

Recombinant human RIPK1 enzyme.[15]

-

Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).[14]

-

[γ-³³P]-ATP.

-

Phosphoric acid.

-

P81 phosphocellulose paper.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mix containing kinase assay buffer, the desired concentration of Nec-5 (or a known direct inhibitor as a positive control), and the substrate (e.g., 0.33 mg/mL MBP).[14]

-

Enzyme Addition: Add recombinant RIPK1 enzyme to the reaction mix.

-

Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.[14]

-

Incubation: Incubate the reaction at room temperature (or 30°C) for a set period (e.g., 60-120 minutes).[14]

-

Termination: Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[14]

-

Detection of Phosphorylation: Spot an aliquot of the terminated reaction onto a P81 phosphocellulose paper strip. Wash the strips multiple times in phosphoric acid to remove unincorporated [γ-³³P]-ATP.[14]

-

Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Compare the activity in the presence of the inhibitor to the vehicle control.

Conclusion

This compound is a potent and specific inhibitor of necroptosis that serves as an indispensable chemical probe for researchers in cell death and drug development. Its indirect mechanism of RIPK1 inhibition provides a unique avenue for investigating the complex regulation of the necrosome. By employing the structured experimental approaches and detailed protocols outlined in this guide, scientists can effectively leverage this compound to dissect the molecular mechanisms of necroptosis and explore its role in human disease.

References

- 1. bioradiations.com [bioradiations.com]

- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis/Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. This compound | Necroptosis inhibitor, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. agscientific.com [agscientific.com]

- 8. agscientific.com [agscientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 15. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Necrostatin-5 in Mouse Models of Ischemia

Therefore, the following application notes and protocols are constructed based on well-established methodologies for Necrostatin-1 and the general principles of drug administration in mouse models of ischemia. The provided protocols for the ischemia model, outcome assessment, and general workflow are standard in the field. The dosage and quantitative data table are presented as an illustrative template, which researchers should adapt based on their own dose-response studies for Necrostatin-5.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Necroptosis is a form of regulated, pro-inflammatory cell death implicated in the pathophysiology of ischemic injury. This pathway is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound (Nec-5) is an inhibitor of RIPK1, making it a valuable pharmacological tool for investigating the role of necroptosis in disease. These notes provide a comprehensive framework for administering Nec-5 in mouse models of focal cerebral ischemia, enabling the study of its neuroprotective potential.

Core Signaling Pathway of Necroptosis

Application Notes: Using Necrostatin-5 to Inhibit TNF-α Induced Necroptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrotic cell death that is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemic injuries.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of study, especially in contexts where apoptotic pathways are inhibited or dysfunctional.[3][4] The most well-characterized pathway for inducing necroptosis involves the activation of Tumor Necrosis Factor Receptor 1 (TNFR1) by its ligand, TNF-α.[2][3] This signaling cascade relies on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, followed by the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein, which executes cell death by disrupting the plasma membrane.[5][6]

Necrostatin-5 (Nec-5) is a potent and specific small molecule inhibitor of necroptosis.[7][8] It functions as an allosteric inhibitor of RIPK1 kinase activity, thereby blocking the downstream signaling events that lead to necroptotic cell death.[7] These application notes provide detailed protocols and data for utilizing this compound to study and inhibit TNF-α induced necroptosis in cell-based assays.

Mechanism of Action

Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, including TRADD, TRAF2, and RIPK1.[4] In a pro-survival context, RIPK1 is polyubiquitinated and initiates the NF-κB signaling pathway.[4] However, when apoptosis is blocked (e.g., by caspase inhibitors), RIPK1 can dissociate to form a cytosolic complex known as the necrosome with RIPK3.[2][6] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that lead to membrane rupture and cell death.[5][6]

This compound specifically targets the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3.[9][10] This inhibition halts the formation and activation of the necrosome, effectively blocking the necroptotic cascade.

Figure 1. TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on published literature.

| Parameter | Value | Cell Line | Comments | Reference |

| EC50 | 0.24 µM (240 nM) | FADD-deficient Jurkat cells | Effective concentration for inhibiting TNF-α-induced necroptosis. | [7][8][10] |

| Molecular Weight | 383.5 Da | N/A | [9] | |

| Purity | >98% | N/A | [9] | |

| Solubility | Up to 25 mM | DMSO | Stock solutions should be prepared in DMSO. | [9] |

| Effective Conc. | 1 - 100 µM | Various (e.g., MH-S macrophages) | Dose-dependent inhibition of LDH release observed in this range. | [8] |

| Conc. for RIPK1 Inhibition | 10 - 30 µM | Jurkat cells | Concentration range shown to inhibit RIPK1 phosphorylation. | [10] |

Experimental Protocols

The following protocols provide a framework for inducing necroptosis and evaluating the inhibitory effect of this compound. Optimization may be required depending on the cell line and experimental conditions.

Figure 2. General experimental workflow for assessing the efficacy of this compound.

Protocol 1: Induction of Necroptosis and Inhibition by this compound

This protocol describes how to induce necroptosis in a susceptible cell line (e.g., L929, HT-29, or Jurkat T-cells) using a combination of TNF-α and a pan-caspase inhibitor, and how to test the inhibitory effect of this compound. The use of a caspase inhibitor like z-VAD-FMK is crucial to block apoptosis and channel the signaling towards necroptosis.[11][12]

Materials:

-

Cell line of interest (e.g., L929)

-

Complete cell culture medium

-

96-well or 6-well tissue culture plates

-

Recombinant Human or Murine TNF-α (depending on cell line)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (for viability assays) or a 6-well plate (for protein analysis) at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.

-

Pre-treatment: Prepare working solutions of this compound in complete medium. A dose-response experiment (e.g., 0.1, 1, 10, 30 µM) is recommended. Add the this compound solutions or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plates for 30-60 minutes at 37°C. This allows for cellular uptake of the inhibitor.

-

Induction: Prepare a treatment cocktail containing TNF-α (e.g., final concentration of 10-100 ng/mL) and z-VAD-FMK (e.g., final concentration of 20 µM) in complete medium.[11]

-

Add the induction cocktail to all wells except the untreated controls.

-

Incubation: Return the plates to the incubator for a period of 4 to 24 hours. The optimal incubation time should be determined empirically for each cell line.

-

Analysis: Proceed with endpoint analysis as described in Protocol 2 (LDH Assay) or Protocol 3 (Western Blot).

Protocol 2: Assessment of Cell Viability by LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cytotoxicity based on the loss of plasma membrane integrity, a key feature of necroptosis.[13][14]

Materials:

-

Supernatant from cells treated according to Protocol 1

-

Commercially available LDH Cytotoxicity Assay Kit

-

96-well plate reader

Procedure:

-

Following the incubation period in Protocol 1, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[15]

-

Carefully transfer a portion of the supernatant (e.g., 50-120 µL) from each well to a fresh 96-well plate.

-

Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit.

-

Follow the manufacturer's instructions to add the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[15]

-

Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control after subtracting the background absorbance from the culture medium control.

Protocol 3: Assessment of RIPK1 Phosphorylation by Western Blot

To confirm that this compound is inhibiting its target, a Western blot can be performed to detect the phosphorylation status of key necroptosis pathway proteins, such as RIPK1 (at Ser166) and MLKL.[5][16]

Materials:

-

Cell lysates from cells treated according to Protocol 1 in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[17]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody detection)

-

Primary antibodies: anti-phospho-RIPK1 (S166), anti-RIPK1, anti-phospho-MLKL, anti-MLKL, anti-β-actin (loading control).[16][18]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[17]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.[17]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C, using the dilution recommended by the manufacturer.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with antibodies for total protein levels (e.g., total RIPK1) and a loading control (e.g., β-actin) to confirm equal loading.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioradiations.com [bioradiations.com]

- 4. Necroptosis: When Apoptosis Meets Necrosis | Rockland [rockland.com]

- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Necroptosis inhibitor, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 14. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 15. Necroptosis occurs in osteoblasts during tumor necrosis factor-α stimulation and caspase-8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation time course [bio-protocol.org]

- 18. Western Blotting [bio-protocol.org]

Necrostatin-5 in Ischemia-Reperfusion Injury: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation. A key mechanism contributing to cell death in IRI is necroptosis, a form of regulated necrosis. Necrostatin-5 (Nec-5) is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical upstream regulator of the necroptosis pathway.[1][2][3] By inhibiting RIPK1, Nec-5 has demonstrated significant protective effects in various preclinical models of IRI, making it a valuable tool for research and a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in IRI models, including detailed protocols and quantitative data from relevant studies.

Mechanism of Action

Necroptosis is a programmed cell death pathway initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). The core signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3.[4][5] This leads to the formation of a functional amyloid signaling complex known as the necrosome.[6] Subsequently, RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), causing its oligomerization and translocation to the plasma membrane.[7][8][9] This disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.

This compound acts as an indirect inhibitor of RIPK1, thereby blocking the initial steps of the necroptotic cascade.[1] Its inhibitory action prevents the autophosphorylation of RIPK1 and the subsequent formation of the necrosome, thus averting downstream events and cell death.[4]

Signaling Pathway Diagram

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Data Presentation: Necrostatin Application in IRI Models

The following tables summarize quantitative data from studies using this compound and its widely studied analog, Necrostatin-1, in various ischemia-reperfusion injury models.

Myocardial Ischemia-Reperfusion Injury

| Compound | Animal Model | Dosage | Administration Route & Timing | Key Outcomes | Reference |

| This compound | Isolated Rat Heart | 2.46 mg/kg | Intraperitoneal (i.p.), 60 min before ischemia | Reduced infarct zone caused by 30-min global ischemia and 120-min reperfusion. | [2] |

| Necrostatin-1s | Rat | 1.65 mg/kg | Intraperitoneal (i.p.) | Reduced infarct size (36 ± 10.2%) after 35-min ischemia and 120-min reperfusion. | [10] |

| Necrostatin-1 | Pig | 3.3 mg/kg | Intravenous (i.v.), 10 min before reperfusion | Significantly reduced infarct size (24.4 ± 15.6% vs. 62.1 ± 26.6% in control) and improved LVEF (50.0 ± 12.0% vs. 31.9 ± 6.6% in control). | [11] |

| Necrostatin-1 | Wild-type Mice | 1.65 mg/kg | Intravenous (i.v.), at the onset of reperfusion | Reduced infarct size to 17.7 ± 3% from 54.3 ± 3% in vehicle control. | [12] |

Cerebral Ischemia-Reperfusion Injury

| Compound | Animal Model | Dosage | Administration Route & Timing | Key Outcomes | Reference |

| Necrostatin-1 | Mice (MCAO) | Not specified | Intracerebroventricular (i.c.v.), up to 6h post-MCAO | Significantly reduced ischemic infarct size. | [13] |

| Necrostatin-1 | Mice (TBI) | Not specified | Intracerebroventricular (i.c.v.), pre-injury or 15 min post-injury | Reduced brain tissue damage by 30-40% and improved spatial memory. | [13] |

| Necrostatin-1 | Rat (Ischemic Stroke) | Not specified | Not specified | Decreased ischemia-induced increase of p-RIPK1 expression and reduced RIPK3 and MLKL expression. | [14] |

Renal Ischemia-Reperfusion Injury

| Compound | Animal Model | Dosage | Administration Route & Timing | Key Outcomes | Reference |

| Necrostatin-1 | Rat | 1.65 mg/kg | Intravenous (i.v.), 20 min before ischemia and at reperfusion | Minimal cell injury and almost normalized renal functions (creatinine, BUN). | [15][16] |

| Necrostatin-1 | Rat | 1.65 mg/kg | Intravenous (i.v.), 20 min before ischemia OR just before reperfusion OR 20 min after reperfusion | Time-dependent reduction in RIPK1, inflammatory markers (CXCL1, IL-6, ICAM-1), and cell death. | [15][16] |

| Necrostatin-1 | In vitro (HK-2 cells) | 30 mmol/L | Added to medium after hypoxia | Inhibited increases in HIF-1α and miR-26a expression induced by hypoxia/reoxygenation. | [17] |

Hepatic and Other Ischemia-Reperfusion Injury Models

| Compound | Animal Model | Dosage | Administration Route & Timing | Key Outcomes | Reference |

| Necrostatin-1 | Rat (Flap I/R) | Not specified | Intraperitoneal (i.p.), 15 min before and after reperfusion | Increased flap survival area (80.56 ± 5.40% vs. 70.88 ± 10.28% in control) and reduced RIP-1 expression. | [18] |

| Necrostatin-1 | Mice (Lung I/R) | 1 mg/kg | Intraperitoneal (i.p.), 1h before ischemia | Alleviated severe lung injury and inflammation caused by 1h ischemia and 2h reperfusion. | [19] |

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Model (Rat)

This protocol is a synthesis of methodologies commonly employed in studies investigating cardioprotective agents.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments

-

Ventilator

-

Suture for coronary artery ligation

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, i.p.). Intubate and connect the animal to a small animal ventilator.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a suture around the left anterior descending (LAD) coronary artery.

-

This compound Administration: Prepare a stock solution of this compound in a suitable solvent like chloroform, and then dilute to the final concentration in the vehicle. Administer this compound (e.g., 2.46 mg/kg) via intraperitoneal injection 60 minutes prior to the induction of ischemia.[2]

-

Ischemia Induction: Induce myocardial ischemia by tightening the suture around the LAD artery. Ischemia is typically maintained for 30-45 minutes.

-

Reperfusion: After the ischemic period, release the suture to allow for reperfusion of the coronary artery. Reperfusion is typically allowed for 120 minutes.

-

Outcome Assessment:

-

Infarct Size Measurement: At the end of reperfusion, excise the heart and perfuse it with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

-

Biochemical Analysis: Collect blood samples to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

-

Histology and Molecular Analysis: Harvest heart tissue for histological staining (H&E) and molecular analyses such as Western blotting to assess the expression of necroptosis-related proteins (RIPK1, RIPK3, MLKL).

-

In Vitro Hypoxia/Reoxygenation Model (Renal Tubular Epithelial Cells - HK-2)

This protocol is adapted from studies on renal IRI.[17]

Materials:

-

HK-2 cells

-

Cell culture medium (e.g., DMEM/F12)

-

Necrostatin-1 (this compound can be substituted)

-

Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture incubator (21% O₂, 5% CO₂)

Procedure:

-

Cell Culture: Culture HK-2 cells in appropriate medium until they reach 80-90% confluency.

-

Experimental Groups:

-

Control: Cells incubated under normoxic conditions.

-

Hypoxia/Reoxygenation (H/R): Cells subjected to hypoxia followed by reoxygenation.

-

Necrostatin-1 + H/R: Cells treated with Necrostatin-1 during the reoxygenation phase.

-

-

Hypoxia Induction: Place the H/R and Necrostatin-1 + H/R plates in a hypoxia chamber for 4-6 hours.

-

Reoxygenation and Treatment:

-

After the hypoxic period, return the plates to a standard cell culture incubator for reoxygenation.

-

For the Necrostatin-1 + H/R group, add Necrostatin-1 (e.g., 30 µM) to the medium at the beginning of the reoxygenation period.

-

Allow reoxygenation to proceed for various time points (e.g., 2, 6, 12 hours).

-

-

Outcome Assessment:

-

Cell Viability: Assess cell viability using assays such as MTT or LDH release assay.

-

Apoptosis/Necroptosis: Use flow cytometry with Annexin V/PI staining to distinguish between viable, apoptotic, and necroptotic cells.

-

Molecular Analysis: Perform Western blotting or qRT-PCR to analyze the expression of key proteins and genes involved in necroptosis (p-RIPK1, p-MLKL) and cellular stress (HIF-1α).

-

Experimental Workflow Diagram

References

- 1. agscientific.com [agscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Necroptosis inhibitor, RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Does necroptosis have a crucial role in hepatic ischemia-reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. jacc.org [jacc.org]

- 11. Necrostatin-1 alleviates reperfusion injury following acute myocardial infarction in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cardioprotective effect of necrostatin requires the cyclophilin-D component of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uh-ir.tdl.org [uh-ir.tdl.org]

- 14. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]

- 15. Necrostatin-1 mitigates renal ischaemia-reperfusion injury - time dependent - via aborting the interacting protein kinase (RIPK-1)-induced inflammatory immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. physiciansweekly.com [physiciansweekly.com]

- 17. Necrostatin-1 Attenuates Renal Ischemia and Reperfusion Injury via Meditation of HIF-1α/mir-26a/TRPC6/PARP1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Necroptosis was found in a rat ischemia/reperfusion injury flap model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing Necrostatin-5 to Investigate Bacterial Infection and Necroptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Necrostatin-5 (Nec-5), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for studying the role of necroptosis in the context of bacterial infections. Necroptosis, a form of programmed necrosis, is increasingly recognized as a critical host defense mechanism and a driver of inflammation during infection. Nec-5 serves as an invaluable tool to dissect the signaling pathways and functional outcomes of necroptosis.

Introduction to this compound

This compound is a selective, allosteric inhibitor of RIPK1 kinase activity with an EC50 of approximately 0.24 µM.[1] By targeting RIPK1, Nec-5 effectively blocks the formation of the necrosome, a key protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL) that executes necroptotic cell death.[2][3] This inhibitory action prevents the phosphorylation of RIPK3 and MLKL, subsequent MLKL oligomerization, and its translocation to the plasma membrane, which would otherwise lead to membrane rupture and cell lysis.[2][4]

Key Properties of this compound:

| Property | Value | Reference |

| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [1][2] |

| EC50 | 0.24 µM (in FADD-deficient Jurkat cells) | [1] |

| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | |

| Molecular Weight | 383.5 g/mol | |

| Solubility | Soluble in DMSO up to 25 mM |

Necroptosis Signaling Pathway in Bacterial Infection

Bacterial pathogens can trigger necroptosis through various mechanisms, often as a host defense response or as a bacterial strategy to eliminate immune cells and spread.[4][5] The classical pathway involves the activation of death receptors like TNFR1 by bacterial components or host-derived TNF-α.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of necroptosis in bacterial infections using this compound.

Protocol 1: In Vitro Inhibition of Bacterial-Induced Necroptosis in Macrophages

This protocol details the steps to induce necroptosis in a macrophage cell line using a bacterial pathogen and to assess the inhibitory effect of this compound.

Materials:

-

Macrophage cell line (e.g., MH-S, RAW 264.7)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Salmonella Typhimurium)

-

96-well and 6-well tissue culture plates

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (lysis buffer, antibodies against p-RIPK1, p-RIPK3, p-MLKL, and loading controls)

Procedure:

-